molecular formula C13H15BrN2OS B5699312 4-bromo-N-(1-piperidinylcarbonothioyl)benzamide

4-bromo-N-(1-piperidinylcarbonothioyl)benzamide

Numéro de catalogue B5699312
Poids moléculaire: 327.24 g/mol
Clé InChI: JTIISMHGZLDGAK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-N-(1-piperidinylcarbonothioyl)benzamide, commonly known as BPTB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPTB is an inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.

Mécanisme D'action

BPTB inhibits 4-bromo-N-(1-piperidinylcarbonothioyl)benzamide by binding to its active site and preventing the dephosphorylation of insulin receptor substrates. This leads to increased insulin signaling and glucose uptake in adipose tissue and skeletal muscle. BPTB also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
BPTB has been shown to improve glucose tolerance and insulin sensitivity in animal models and human subjects. BPTB also reduces adiposity and improves lipid metabolism in obese mice. In addition, BPTB has anti-inflammatory and anti-tumor effects, which may be mediated by its inhibition of this compound.

Avantages Et Limitations Des Expériences En Laboratoire

BPTB is a highly specific inhibitor of 4-bromo-N-(1-piperidinylcarbonothioyl)benzamide, which makes it a valuable tool for studying the role of this compound in insulin signaling and glucose metabolism. However, BPTB has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. In addition, BPTB may have off-target effects on other protein tyrosine phosphatases, which should be taken into consideration when interpreting experimental results.

Orientations Futures

Future research on BPTB should focus on its potential therapeutic applications in the treatment of type 2 diabetes and obesity. Clinical trials are needed to determine the safety and efficacy of BPTB in human subjects. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of BPTB. Finally, the development of more potent and selective 4-bromo-N-(1-piperidinylcarbonothioyl)benzamide inhibitors may lead to the discovery of novel treatments for metabolic disorders and cancer.

Méthodes De Synthèse

The synthesis of BPTB involves the reaction of 4-bromo-3-nitrobenzoic acid with piperidine-1-carbodithioic acid, followed by reduction with sodium dithionite. The resulting product is then treated with acetic anhydride to form BPTB. The yield of BPTB can be increased by using microwave-assisted synthesis or by optimizing the reaction conditions.

Applications De Recherche Scientifique

BPTB has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. 4-bromo-N-(1-piperidinylcarbonothioyl)benzamide inhibition has been shown to improve insulin sensitivity and glucose tolerance in animal models and human subjects. BPTB has also been investigated for its anti-inflammatory and anti-tumor properties.

Propriétés

IUPAC Name

4-bromo-N-(piperidine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2OS/c14-11-6-4-10(5-7-11)12(17)15-13(18)16-8-2-1-3-9-16/h4-7H,1-3,8-9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIISMHGZLDGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.